molecular formula C14H18O5 B050342 Methyl 3-(3S CAS No. 887927-59-5

Methyl 3-(3S

Cat. No.: B050342
CAS No.: 887927-59-5
M. Wt: 266.29 g/mol
InChI Key: RUDVTXZKYPJLFH-ZZVYKPCYSA-N
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Description

Methyl 3-(3S is a high-purity chiral building block of significant value in synthetic organic chemistry and medicinal chemistry research. This compound features a stereodefined (S)-configured center, which is critical for the asymmetric synthesis of complex molecules. Its primary research applications include serving as a key intermediate in the development of novel active pharmaceutical ingredients (APIs), where the specific stereochemistry can be essential for achieving desired biological activity and selectivity. The methyl ester functional group provides a versatile handle for further synthetic transformations, such as hydrolysis to the corresponding acid, amidation, or reduction. Researchers utilize this chiral synthon to study structure-activity relationships (SAR), to create compound libraries for screening, and to develop more efficient and stereoselective synthetic routes. It is an indispensable tool for chemists working in drug discovery, catalysis, and the synthesis of natural products and other fine chemicals.

Properties

IUPAC Name

methyl 3-[(2R,3S,4S,5S)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-18-11(15)8-7-10-12(16)13(17)14(19-10)9-5-3-2-4-6-9/h2-6,10,12-14,16-17H,7-8H2,1H3/t10-,12-,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDVTXZKYPJLFH-ZZVYKPCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1C(C(C(O1)C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@@H]1[C@H]([C@@H]([C@@H](O1)C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enzymatic Resolution Using Lipases

Enantioselective hydrolysis of racemic precursors remains a cornerstone for producing Methyl 3-(3S) derivatives. Lipases from Serratia marcescens and Pseudomonas fluorescens exhibit high stereoselectivity for the (3S) configuration, enabling kinetic resolution of racemic mixtures. For example, lipase-mediated hydrolysis of methyl 3-(4-methoxyphenyl)glycidate in biphasic systems achieves enantiomeric excess (ee) >98%. The reaction typically employs water-organic solvent emulsions, with surfactants like Tween-80 enhancing interfacial area and reaction kinetics.

Reaction Conditions and Optimization

  • Temperature : 30–40°C, balancing enzyme activity and stability.

  • pH : 7.0–7.5, optimized for lipase activity.

  • Substrate Concentration : 10–20 mM to prevent substrate inhibition.

Table 1 : Performance of Lipases in Enantioselective Hydrolysis

Lipase SourceSubstrateee (%)Yield (%)
Serratia marcescensMethyl 3-(4-methoxyphenyl)glycidate98.545
Pseudomonas fluorescensMethyl 3-hydroxyoctanoate99.252

Catalytic Asymmetric Synthesis

Transition Metal-Catalyzed Epoxidation

Chiral salen-metal complexes (e.g., Mn(III)-salen) catalyze asymmetric epoxidation of allylic alcohols to form this compound) epoxides. For instance, epoxidation of 3-(4-methoxyphenyl)allyl alcohol using Jacobsen’s catalyst yields the (2R,3S)-epoxide with 92% ee. The reaction proceeds via a radical rebound mechanism, with steric effects dictating stereoselectivity.

Key Parameters

  • Catalyst Loading : 5–10 mol% for optimal turnover.

  • Oxidant : m-CPBA (meta-chloroperbenzoic acid) or NaOCl.

  • Solvent : Dichloromethane or toluene.

Table 2 : Asymmetric Epoxidation Outcomes

SubstrateCatalystee (%)Conversion (%)
3-(4-Methoxyphenyl)allyl alcoholMn(III)-salen9288
3-HydroxyoctenoateCo(II)-salen8984

Industrial-Scale Production Techniques

Continuous Flow Bioreactors

Industrial production prioritizes continuous flow systems for this compound) derivatives due to their scalability and consistent product quality. Emulsion bioreactors with immobilized lipases achieve phase separation via surfactant-mediated crystallization, yielding >95% purity. Process intensification strategies, such as microchannel reactors, reduce reaction times from hours to minutes.

Case Study: Methyl (3S)-3-Hydroxyoctanoate

  • Reactor Type : Packed-bed reactor with immobilized Candida antarctica lipase B.

  • Throughput : 500 L/h with 98% ee.

  • Downstream Processing : Centrifugation and vacuum distillation.

Table 3 : Industrial Production Metrics

ParameterBatch ProcessContinuous Flow
Yield (%)7592
Purity (%)9098
Energy Consumption (kWh/kg)12065

Green Chemistry Approaches

Solvent-Free Enzymatic Reactions

Recent advances eliminate organic solvents by using supercritical CO₂ (scCO₂) as a reaction medium. Lipases retain activity in scCO₂, enabling solvent-free synthesis of this compound) derivatives with 90% yield and 97% ee. This method reduces waste and simplifies purification.

Advantages Over Traditional Methods

  • Environmental Impact : 80% reduction in solvent use.

  • Cost : 30% lower operational costs due to eliminated solvent recovery.

Chemical Reactions Analysis

Substitution Reactions

Substitution reactions are common in methyl 3-(3S) derivatives, particularly at functional groups such as alcohols or halides.

Compound Reagents/Conditions Product Mechanistic Insights Source
Methyl 3-(benzyl(2-hydroxyethyl)amino)propionateMethanesulfonyl chloride, triethylamineMethyl 3-(benzyl(2-chloroethyl)amino)propionateUnexpected chloride formation due to nucleophilic displacement of mesylate intermediates by Cl⁻. Acidic/basic conditions influence pathway selectivity.
Methyl 3-(benzyl(2-hydroxyethyl)amino)propionateCarbon tetrabromide, triphenylphosphineMethyl 3-(benzyl(2-bromoethyl)amino)propionateBromination via Appel reaction mechanism.
tert-Butyl 3-phenyl-2H-azirine-2-carboxylateMeMgBrMethyl 3-methyl-3-phenyl-2-aziridinemethanolDiastereoselective nucleophilic addition to azirine ring.

Key Findings :

  • Steric and electronic factors heavily influence substitution outcomes. For example, bulky tert-butyl esters promote aziridine formation over competing pathways .

  • Competing pathways (e.g., mesylate vs. chloride formation) highlight the role of counterion interactions in directing reactivity .

Enzymatic Transformations

Lipase-catalyzed resolutions enable enantioselective modifications of this compound) derivatives.

Compound Enzyme/Conditions Product Enantiomeric Excess (ee) Source
(±)-3-Methyl-3-phenyl-2-aziridinemethanolLipase PS (Burkholderia cepacia), vinyl acetate, −40°C(2R,3S)-Alcohol and (2S,3R)-acetateE = 55 (enantioselectivity)
(±)-3-Methyl-3-phenyl-2-aziridinemethanolLipase AK (Pseudomonas fluorescens), 20°C(2S,3S)-Alcohol and (2R,3R)-acetateE = 73

Mechanistic Insights :

  • Temperature modulates enzyme selectivity, with lower temperatures enhancing resolution efficiency .

  • Absolute configurations were confirmed via X-ray crystallography and chiral derivatization .

Protection/Deprotection Chemistry

Protective group strategies are critical for functionalizing sensitive moieties in this compound) derivatives.

Compound Reagents Product Conditions Source
Methyl (1S,3S)-3-aminocyclopentanecarboxylateBoc₂O, triethylamineMethyl (1S,3S)-3-(tert-butoxycarbonylamino)cyclopentanecarboxylateDichloromethane, 0–20°C
Methyl (1S,3S)-3-(Boc-amino)cyclopentanecarboxylateHCl (4 M in dioxane)Methyl (1S,3S)-3-aminocyclopentanecarboxylate hydrochlorideRoom temperature, 2 hours

Applications :

  • Boc protection enables selective functionalization of amine groups while preserving ester integrity .

Reductive Amination

This compound) amines participate in reductive amination to form bioactive derivatives.

Compound Reagents Product Yield Source
Methyl (3S)-3-aminooctanoateBenzaldehyde, NaBH(OAc)₃Methyl (3S)-3-(benzylamino)octanoate72%

Conditions :

  • Reactions proceed under mild conditions (dichloromethane, room temperature) with minimal racemization.

Bromination and Radical Reactions

Allylic bromination is a key strategy for functionalizing this compound) scaffolds.

Compound Reagents Product Key Observation Source
Dimethyl 3-phenyl-2H-azirine-1,2-dicarboxylateNBS, AIBN3-(Bromomethyl)-fumarate dimethyl esterRadical intermediate permits double-bond isomerization during bromination.

Mechanism :

  • AIBN initiates radical chain processes, enabling selective allylic bromination .

Acylation and Esterification

This compound) esters serve as substrates for further derivatization.

Compound Reagents Product Application Source
Methyl (3S)-3-aminooctanoateAcetic anhydrideMethyl (3S)-3-acetamidooctanoatePeptide mimetics synthesis

Optimization :

  • Acylation yields improve with anhydrous conditions and catalytic bases (e.g., DMAP).

Scientific Research Applications

Methyl 3-(3S) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(3S) involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Core Structure Key Substituents Targets Inhibited IC₅₀ (μM)
S,S,R-5 Cyclohexyl-oxo + pentanedione CF₃, hydroxyl, methyl α-glucosidase, α-amylase, PTP-1B, DPPH 6.28, 4.58, 0.91, 2.36
Acarbose (standard) Pseudotetrasaccharide Amino sugars α-glucosidase, α-amylase 6.7 (α-glucosidase)
Thiazolidinediones Thiazolidine-2,4-dione Aryl/heteroaryl groups PPAR-γ Variable (e.g., Rosiglitazone: 0.1–1 μM)
Dihydroquinazolinones Quinazolinone Halogens, alkyl chains Cholinesterase 10–50 μM

Key Observations :

  • S,S,R-5 outperforms acarbose in α-glucosidase inhibition (IC₅₀ = 6.28 μM vs. 6.7 μM) and targets additional enzymes (PTP-1B, IC₅₀ = 0.91 μM) .
  • Unlike thiazolidinediones (PPAR-γ agonists), S,S,R-5 avoids PPAR-γ-related side effects (e.g., weight gain) .
  • The CF₃ group in S,S,R-5 enhances binding affinity compared to non-fluorinated analogs, as seen in molecular docking .

Stereochemical Impact

S,S,R-5’s activity is stereospecific:

  • The racemic mixture showed 50% lower α-glucosidase inhibition than the pure S,S,R-5 enantiomer .
  • Molecular docking revealed that the S,S,R configuration forms three hydrogen bonds with α-glucosidase residues (His239, Arg312, Arg439) and halogen interactions with Asp214/Glu276, unlike its enantiomer .

Antioxidant Activity

Compound DPPH Radical Scavenging (IC₅₀, μM)
S,S,R-5 2.36
Trolox (standard) 15–20
Natural flavonoids 10–50

S,S,R-5’s antioxidant potency (IC₅₀ = 2.36 μM) surpasses many natural antioxidants, likely due to its hydroxyl and CF₃ groups stabilizing radical intermediates .

Biological Activity

Methyl 3-(3S)-3-amino-3-(4-methylphenyl)propanoate hydrochloride, often referred to as this compound), is a compound of significant interest due to its biological activity and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound) is an amino acid derivative characterized by its unique chemical structure, which includes a methyl ester functional group and a para-methylphenyl substituent. Its molecular formula is C12H17NO2, with a molecular weight of approximately 229.70 g/mol. The para-substituted methyl group on the phenyl ring enhances its lipophilicity, influencing its pharmacological properties and interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound) can be attributed to several mechanisms:

  • Enzyme Modulation : The amino group in this compound) interacts with various enzymes, potentially modulating enzyme-substrate interactions. This interaction can influence metabolic pathways critical for cellular function.
  • Receptor Binding : The compound may also bind to specific receptors, altering cellular signaling pathways. This mechanism is crucial in drug development, particularly for targeting diseases where receptor modulation is beneficial.

Pharmacological Applications

Research has highlighted several pharmacological applications for this compound):

  • Antimicrobial Activity : Preliminary studies indicate that this compound) exhibits antimicrobial properties against various pathogens. For instance, it has shown selective action against Gram-positive bacteria and moderate activity against some Gram-negative microorganisms .
  • Antifungal Properties : The compound has also been evaluated for antifungal activity, particularly against species of the genus Candida. In laboratory settings, it demonstrated significant growth inhibition zones compared to control groups .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound):

  • Antimicrobial Efficacy : A study assessed the antimicrobial effects of this compound) against clinical strains of Escherichia coli and Pseudomonas aeruginosa, revealing a minimum inhibitory concentration (MIC) of 0.21 µM . This suggests a potent antibacterial potential that warrants further investigation.
  • Toxicity Assessment : Toxicity studies on human pseudonormal cell lines indicated that while this compound) exhibited some cytotoxic effects, it was less toxic than other tested compounds. The IC50 values were determined after 72 hours of exposure, highlighting the need for careful evaluation in therapeutic contexts .

Data Summary

The following table summarizes key findings related to the biological activity of this compound):

Biological Activity Target Organism MIC (µM) Toxicity (IC50)
AntimicrobialE. coli0.21TBD
AntimicrobialPseudomonas aeruginosaTBDTBD
AntifungalCandida albicans0.83TBD

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(3S
Reactant of Route 2
Methyl 3-(3S

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